

CBP/p300-IN-1: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: CBP/p300-IN-1

Cat. No.: B12376315

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For researchers, scientists, and drug development professionals, precise handling and application of investigational compounds are paramount. This document provides detailed application notes and protocols for **CBP/p300-IN-1**, a potent inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs).

CBP and p300 are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.^[1] Their dysregulation is implicated in various diseases, including cancer, making them significant targets for therapeutic development. **CBP/p300-IN-1** is a valuable tool for studying the biological functions of these co-activators and for preclinical drug development.

Solubility and Stock Solution Preparation

Proper solubilization and storage of **CBP/p300-IN-1** are critical for maintaining its stability and ensuring accurate experimental results. The solubility of this inhibitor has been determined in various solvents and formulations to accommodate a range of in vitro and in vivo applications.

Solubility Data

The following table summarizes the solubility of **CBP/p300-IN-1** in common laboratory solvents and formulations. It is recommended to use freshly opened, anhydrous solvents to avoid degradation of the compound.

Solvent/Formulation	Solubility	Molar Concentration (approx.)	Notes
Dimethyl Sulfoxide (DMSO)	≥ 62.5 mg/mL	≥ 146.56 mM	Sonication may be required to aid dissolution. [2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.08 mg/mL	≥ 4.88 mM	A common vehicle for in vivo studies. Solvents should be added sequentially. [3] [4]
10% DMSO + 90% Corn Oil	≥ 2.08 mg/mL	≥ 4.88 mM	An alternative formulation for in vivo administration. [3] [4]

Note: The molecular weight of **CBP/p300-IN-1** is approximately 426.49 g/mol . Molar concentrations are calculated based on this value.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

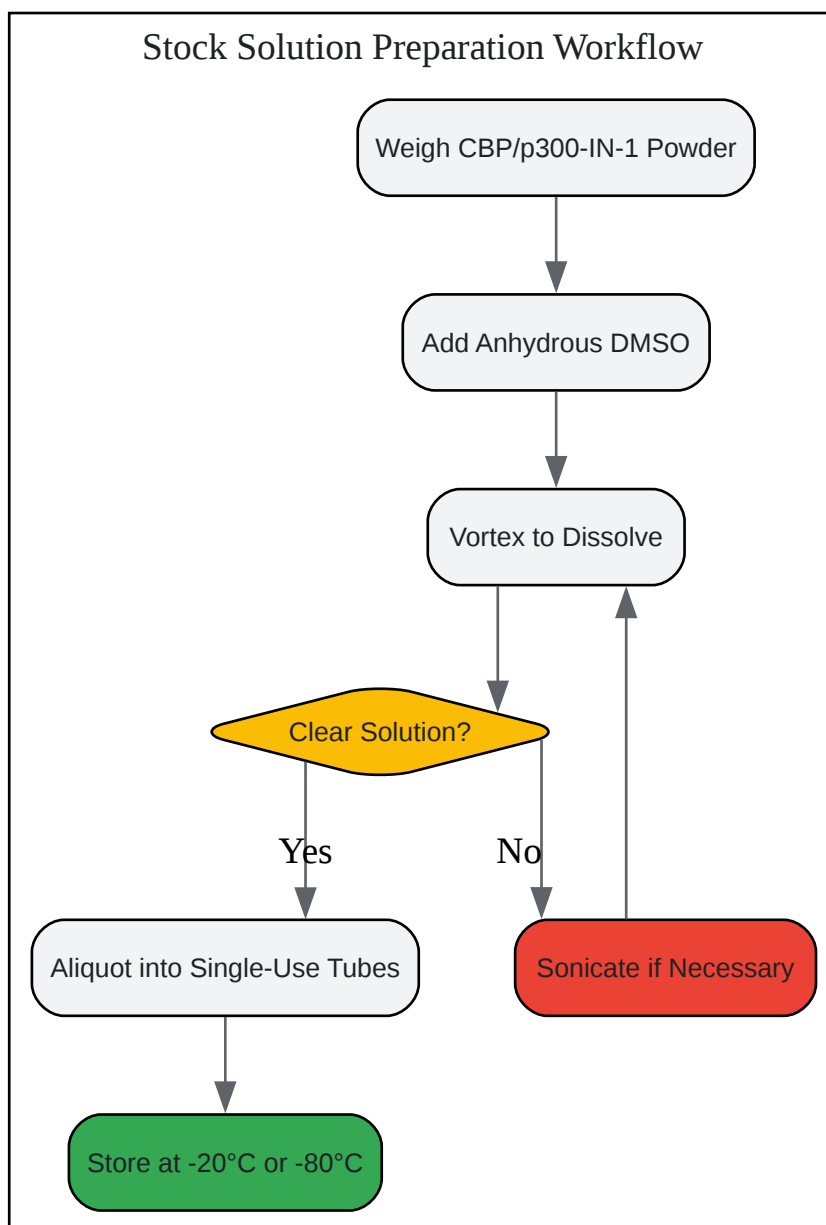
This protocol describes the preparation of a concentrated stock solution of **CBP/p300-IN-1** in DMSO, which can be further diluted for various experimental needs.

Materials:

- **CBP/p300-IN-1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Accurately weigh the desired amount of **CBP/p300-IN-1** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.26 mg of the compound.
- Transfer the powder to a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to the tube. For a 10 mM solution from 4.26 mg, add 1 mL of DMSO.
- Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
- If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
- Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage. Stored properly, the stock solution is stable for at least one year.[\[4\]](#)



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Workflow for preparing a **CBP/p300-IN-1** stock solution.

Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol details the preparation of a vehicle solution suitable for administering **CBP/p300-IN-1** in animal models.

Materials:

- **CBP/p300-IN-1** DMSO stock solution (e.g., 20.8 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes

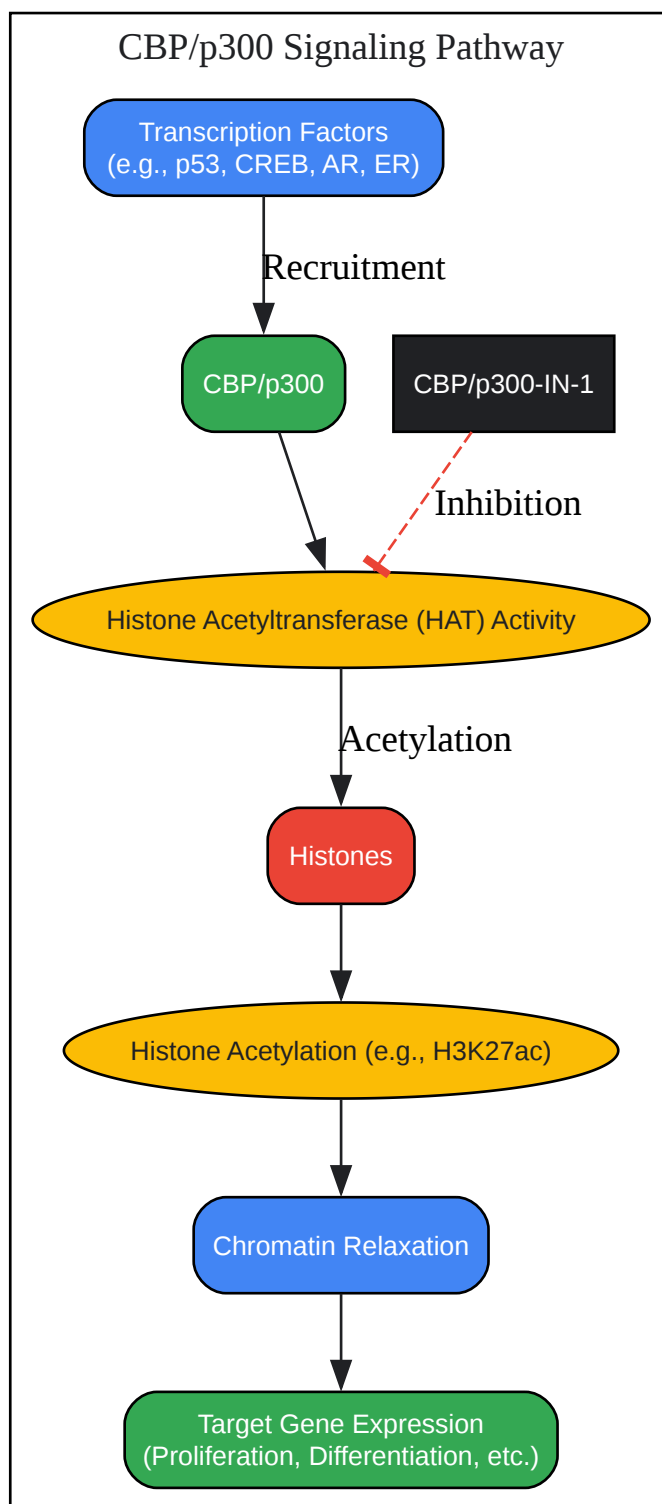
Procedure:

- This protocol is for preparing a final working solution with a concentration of ≥ 2.08 mg/mL.[\[3\]](#)
[\[4\]](#)
- To prepare 1 mL of the final formulation, start with 100 μ L of a 20.8 mg/mL **CBP/p300-IN-1** stock solution in DMSO.
- In a sterile tube, add 400 μ L of PEG300 to the DMSO stock solution. Mix thoroughly until the solution is clear.
- Add 50 μ L of Tween-80 to the mixture and mix again until a homogenous solution is achieved.
- Finally, add 450 μ L of sterile saline to bring the total volume to 1 mL. Mix well.
- The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- It is recommended to prepare this formulation fresh for each experiment for optimal results.
[\[3\]](#)

Signaling Pathway Context

CBP and p300 are master regulators of gene transcription. They are recruited to gene promoters and enhancers by a multitude of transcription factors. Upon recruitment, their

intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone tails (e.g., H3K27ac), which results in a more relaxed chromatin structure, making the DNA accessible for transcription.[4] CBP/p300 also acetylate a variety of non-histone proteins, thereby modulating their activity. By inhibiting the HAT activity of CBP/p300, **CBP/p300-IN-1** can effectively down-regulate the expression of genes controlled by these co-activators.



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Simplified CBP/p300 signaling pathway and the point of inhibition.

These application notes and protocols are intended to serve as a guide for the effective use of **CBP/p300-IN-1** in research settings. Adherence to these guidelines will help ensure the integrity of experimental outcomes and contribute to a deeper understanding of CBP/p300 biology.

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